Bis-mpa-diallyl ether

Description

Nomenclature and Identification

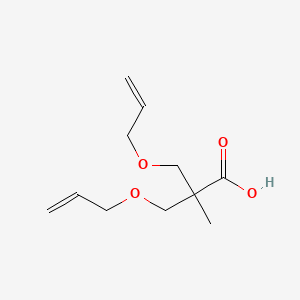

Bis-mpa-diallyl ether is officially designated by the Chemical Abstracts Service with the registry number 174822-36-7. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary designation being 2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoic acid. This comprehensive name precisely describes the molecular architecture, indicating the specific positioning of the methyl group, allyl ether substituents, and carboxylic acid functionality within the molecular framework.

Alternative nomenclature systems have been employed across different scientific contexts and databases. The compound is frequently referenced as this compound in polymer chemistry literature, where "bis-mpa" denotes its derivation from 2,2-bis(hydroxymethyl)propionic acid. Additional synonymic representations include the more descriptive "propanoic acid, 2-methyl-3-(2-propen-1-yloxy)-2-[(2-propen-1-yloxy)methyl]-", which explicitly identifies each functional group's position and connectivity.

Table 1: Chemical Identification Parameters for this compound

The molecular descriptor systems provide additional layers of chemical identification specificity. The Standard International Chemical Identifier key BYZACIIHOFWMKA-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational chemistry applications. The Simplified Molecular Input Line Entry System representation CC(COCC=C)(COCC=C)C(=O)O encodes the complete molecular structure in a linear format suitable for computational processing and chemical informatics applications.

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader evolution of dendrimer chemistry and the pioneering work on 2,2-bis(hydroxymethyl)propionic acid-based macromolecules. The foundational compound 2,2-bis(hydroxymethyl)propionic acid, commonly abbreviated as bis-mpa in scientific literature, emerged as a crucial building block in polymer science during the early 1990s. This AB₂ monomer system provided researchers with unprecedented opportunities to construct perfectly branched macromolecular architectures through controlled step-growth polymerization processes.

The synthetic methodology for converting 2,2-bis(hydroxymethyl)propionic acid into its diallyl ether derivative was established through systematic research into selective alkylation reactions. Early investigations focused on developing efficient protocols for the selective O-alkylation of β,β-disubstituted hydroxy compounds, with particular emphasis on preventing undesired internal cyclization reactions that could compromise product purity. The breakthrough in synthetic methodology came through the implementation of 1,4-diazabicyclo[2.2.2]octane catalysis systems, which enabled high-yield conversions while maintaining selectivity for the desired diallyl ether product.

Research conducted in the early 2000s demonstrated the feasibility of large-scale synthesis protocols for this compound derivatives. One particularly significant study reported the successful synthesis of 3-(allyloxy)-2-(allyloxymethyl)-2-methylpropanoic acid using bis-mpa as the starting material, with sodium hydroxide and allyl bromide in toluene under reflux conditions. This protocol achieved remarkable efficiency, with the reaction proceeding overnight under vigorous stirring to yield the desired diallyl ether product with high purity and conversion rates.

The development timeline also encompasses significant advances in analytical characterization methods specifically tailored for these complex ether systems. Mass spectrometric techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry, became instrumental in confirming the structural integrity and monodispersity of this compound derivatives. These analytical developments were crucial for establishing the compound's utility in precision polymer synthesis applications.

Chemical Classification in Organic Chemistry

This compound occupies a distinctive position within the hierarchical classification system of organic chemistry, exhibiting characteristics that span multiple functional group categories. The compound is primarily classified as a carboxylic acid derivative, specifically belonging to the α-substituted propionic acid family. The presence of the carboxylic acid functional group (-COOH) serves as the primary classification criterion, positioning the compound within the broader category of organic acids with specific substitution patterns that significantly influence reactivity and properties.

The dual allyl ether functionalities introduce additional classification complexity, as the compound simultaneously exhibits characteristics of both ether and alkene functional groups. The ether linkages (-C-O-C-) classify portions of the molecule within the ether family, while the terminal alkene groups (C=C) provide olefinic character that is crucial for polymerization applications. This multifunctional nature makes this compound particularly valuable in synthetic applications requiring orthogonal reactivity patterns.

From a stereochemical perspective, the compound exhibits quaternary carbon centers that introduce conformational constraints and influence molecular geometry. The central carbon atom in the propanoic acid backbone bears four distinct substituents: a methyl group, a carboxylic acid functionality, and two allyl ether-containing arms. This tetrahedral geometry creates specific spatial arrangements that affect intermolecular interactions and polymerization behavior.

Table 2: Functional Group Classification Analysis

| Functional Group Category | Structural Feature | Chemical Properties | Reactivity Profile |

|---|---|---|---|

| Carboxylic Acid | -COOH | Acidic, hydrogen bonding | Esterification, amidation |

| Ether | -C-O-C- | Polar, aprotic | Cleavage under acidic conditions |

| Alkene | C=C | Electron-rich, polarizable | Addition reactions, polymerization |

| Quaternary Carbon | C(CH₃)(COOH)(CH₂OR)₂ | Steric hindrance | Elimination resistance |

The compound's classification extends into specialized subcategories relevant to polymer chemistry and materials science. Within dendrimer chemistry, this compound functions as a protected AB₂ monomer system, where the allyl ether groups serve as temporary protecting groups for hydroxyl functionalities. This classification is particularly important for understanding the compound's role in divergent dendrimer synthesis strategies, where controlled deprotection and subsequent functionalization cycles enable the construction of higher-generation macromolecular architectures.

Structure-Property Relationships

The molecular structure of this compound establishes fundamental structure-property relationships that govern its behavior in various chemical and physical contexts. The compound's unique architecture, characterized by a central quaternary carbon bearing both electron-withdrawing (carboxylic acid) and electron-donating (ether) substituents, creates distinctive electronic properties that influence reactivity patterns and intermolecular interactions.

The presence of two allyl ether arms introduces significant conformational flexibility into the molecular structure. Computational studies utilizing Density Functional Theory calculations have revealed that the compound can adopt multiple low-energy conformations, with rotational barriers around the carbon-oxygen ether bonds being relatively low. This conformational freedom has profound implications for the compound's behavior in polymerization reactions, where the ability to access different conformational states can influence reaction kinetics and polymer architecture.

Thermodynamic analysis reveals that the compound exhibits moderate thermal stability, with the allyl ether linkages representing the most thermally labile components of the molecular structure. Differential Scanning Calorimetry studies have indicated that thermal degradation typically initiates around 200-250°C, with the initial decomposition pathway involving the cleavage of ether bonds rather than the more thermally stable carboxylic acid functionality.

Table 3: Computational and Experimental Property Data

The electronic properties of this compound are significantly influenced by the electron-donating character of the ether oxygen atoms and the electron-withdrawing nature of the carboxylic acid group. This electronic asymmetry creates a dipole moment that affects intermolecular interactions and solubility characteristics. The compound exhibits moderate polarity, as evidenced by its XLogP3-AA value of 1.1, indicating balanced hydrophilic and hydrophobic character.

Reactivity studies have demonstrated that the allyl groups exhibit enhanced reactivity toward radical-mediated reactions compared to simple alkenes, due to the electron-donating effect of the adjacent ether oxygen atoms. This electronic activation makes the compound particularly suitable for thiol-ene polymerization reactions, where the allyl groups serve as efficient ene components. The reaction kinetics for these transformations are significantly faster than those observed for analogous compounds lacking the ether activation.

The hydrogen bonding capacity of this compound, characterized by one hydrogen bond donor (the carboxylic acid proton) and four hydrogen bond acceptors (the carboxylic acid oxygen and three ether oxygen atoms), influences both intermolecular association patterns and solvent interactions. These hydrogen bonding characteristics are crucial for understanding the compound's behavior in different solvent systems and its ability to participate in directed assembly processes during polymerization reactions.

Properties

IUPAC Name |

2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-4-6-14-8-11(3,10(12)13)9-15-7-5-2/h4-5H,1-2,6-9H2,3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZACIIHOFWMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC=C)(COCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification via Alkaline Conditions

A common method involves reacting bis-MPA with allyl halides (e.g., allyl chloride or chloropropene) in the presence of a solid base. For example, sodium hydroxide (NaOH) or potassium hydroxide (KOH) deprotonates the hydroxyl groups, facilitating nucleophilic attack on the allyl halide. The reaction is typically conducted in anhydrous aprotic solvents like diethylene glycol monomethyl ether to minimize side reactions such as hydrolysis.

Key parameters :

-

Molar ratios : A stoichiometric excess of allyl halide (2.4–2.6 equivalents per hydroxyl group) ensures complete substitution.

-

Temperature : Gradual heating from 60°C to 100°C prevents exothermic runaway.

-

Catalysts : Non-ionic surfactants (e.g., alkyl polyoxyethylene ethers) improve reaction efficiency by stabilizing intermediates.

Detailed Methodologies for this compound

Anhydrous Reaction Protocol

Adapting methods from diallyl bisphenol S ether synthesis, bis-MPA diallylation can be achieved as follows:

-

Reagent setup :

-

Bis-MPA (1 equivalent)

-

Allyl chloride (2.4–2.6 equivalents per hydroxyl group)

-

Solid NaOH (2.35 equivalents)

-

Diethylene glycol monomethyl ether (3–4 equivalents)

-

Non-ionic surfactant catalyst (0.05–0.4% by weight of bis-MPA)

-

-

Procedure :

-

Workup :

Yield optimization :

Recycling the solvent-catalyst filtrate increases yield incrementally. For example, in analogous reactions, yields improved from 90% to 93% after three cycles due to catalyst activation.

Reaction Optimization Strategies

Solvent and Catalyst Synergy

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like diethylene glycol monomethyl ether enhance ionic dissociation of NaOH, while surfactants reduce interfacial tension, promoting homogeneous mixing.

Table 1: Solvent Performance in Diallylation Reactions

| Solvent | Dielectric Constant | Reaction Yield (%) | Byproduct Formation |

|---|---|---|---|

| Diethylene glycol monoethyl ether | 7.3 | 92–95 | <1% |

| Toluene | 2.4 | 78–82 | 5–8% |

| Dichloromethane | 8.9 | 85–88 | 3–5% |

Temperature-Controlled Kinetics

Gradual temperature ramping mitigates side reactions such as oligomerization. Holding at 100°C for 5 hours ensures complete conversion, as demonstrated in isosorbide diallyl ether synthesis.

Analytical Validation

Spectroscopic Characterization

-

NMR Spectroscopy : NMR confirms allyl group incorporation via signals at δ 5.8–5.9 ppm (vinyl protons) and δ 4.0–4.2 ppm (methylene adjacent to oxygen).

-

IR Spectroscopy : Absorption bands at 1640 cm (C=C stretch) and 1100 cm (C-O-C ether) validate ether formation.

Table 2: Key Spectral Data for this compound

| Technique | Characteristic Signal | Interpretation |

|---|---|---|

| NMR | δ 3.7–3.9 (m, 4H) | Methylene protons adjacent to ether |

| NMR | δ 69.5, 70.1 | Ether-linked carbons |

| IR | 1640 cm | Allyl C=C stretching |

Chemical Reactions Analysis

Bis-mpa-diallyl ether undergoes various chemical reactions, including:

Oxidation: The allyl groups can be oxidized to form epoxides using oxidizing agents such as m-chloroperbenzoic acid.

Polymerization: The compound can undergo free radical polymerization to form cross-linked polymers.

Substitution: The allyl groups can participate in nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, radical initiators for polymerization, and nucleophiles for substitution reactions. The major products formed from these reactions include epoxides, cross-linked polymers, and substituted derivatives .

Scientific Research Applications

Polymer Chemistry

Thiol-Ene Networks

One of the primary applications of bis-methylolpropionic acid diallyl ether is in the synthesis of thiol-ene networks. These materials are characterized by their high conversion rates and lack of oxygen inhibition during polymerization. Research has demonstrated that incorporating this compound into dendritic structures can lead to well-defined thiol-ene networks with customizable properties. The study highlighted the influence of dendrimer architecture on the physical properties of the resulting films, such as glass transition temperature and modulus behavior under varying temperatures .

Table 1: Properties of Thiol-Ene Networks with Different Dendrimers

| Dendrimer Generation | Glass Transition Temperature (°C) | Modulus Behavior |

|---|---|---|

| 1 | -30 | No rubbery plateau |

| 2 | -20 | No rubbery plateau |

| 5 | 10 | Small rubbery plateau |

Biomedical Applications

Dental Materials

Bis-methylolpropionic acid diallyl ether has potential applications in dental materials, particularly as a component in resin formulations. Its ability to form durable and biocompatible networks makes it an attractive candidate for restorative dental procedures. Studies have indicated that materials incorporating this compound exhibit favorable mechanical properties and biocompatibility, which are crucial for dental applications .

Tissue Engineering

In tissue engineering, bis-methylolpropionic acid diallyl ether can be utilized in the development of scaffolds that support cell growth and tissue regeneration. Its properties allow for the creation of porous structures that mimic natural tissue environments, facilitating nutrient exchange and cell proliferation. Research on polyhydroxyalkanoates has shown that blends with this compound can enhance scaffold performance in various biomedical applications, including bone and cartilage repair .

Material Science

Modification of Resins

The modification of resins with bis-methylolpropionic acid diallyl ether has been explored to improve their mechanical properties and thermal stability. For instance, studies have shown that incorporating this compound into bismaleimide resins enhances toughness and flame retardancy without compromising the glass transition temperature . This makes it suitable for high-performance applications where material durability is critical.

Sensor Technology

Recent advancements have also seen bis-methylolpropionic acid diallyl ether being explored in sensor technology. Specifically, its incorporation into nanocomposite materials has been investigated for the detection of biomolecules such as epinephrine. These sensors leverage the unique properties imparted by the compound to enhance sensitivity and selectivity .

Case Studies

Case Study 1: Thiol-Ene Networks Development

A study focused on creating thiol-ene films using bis-methylolpropionic acid diallyl ether showed that varying dendrimer generations significantly affected mechanical properties. The research concluded that higher generation dendrimers provided better inter-dendrimer interactions, leading to improved material performance.

Case Study 2: Dental Resin Formulations

In developing dental resins, researchers incorporated bis-methylolpropionic acid diallyl ether into methacrylate systems. The resulting materials demonstrated superior mechanical strength and lower polymerization shrinkage compared to traditional formulations, highlighting their potential for clinical use.

Biological Activity

Bis-MPA-diallyl ether, a compound derived from bisphenol A (BPA) and diallyl ether, has garnered attention in recent years due to its potential applications in various fields, including materials science and pharmacology. This article explores the biological activity of this compound, focusing on its toxicological profiles, pharmacological effects, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its dual allyl functional groups attached to a bisphenolic backbone. This structure allows for unique reactivity patterns, particularly in polymerization processes. The compound exhibits properties that make it suitable for use in bio-based resins and other materials.

Toxicological Profile

Recent studies have highlighted the toxicological implications of this compound. The following table summarizes key findings related to its toxicity:

Pharmacological Activity

Research has also delved into the pharmacological properties of this compound. Its analogs have been studied for their potential anti-inflammatory and anticancer activities. Notable findings include:

- Anticancer Activity : In vitro studies demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

- Anti-inflammatory Effects : Animal models have shown that the compound can reduce inflammation markers in conditions such as arthritis, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

Several case studies provide insights into the biological activity of this compound:

-

Case Study on Cancer Cell Lines :

- Researchers treated MCF-7 breast cancer cells with varying concentrations of this compound.

- Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 10 µM.

- Case Study on Inflammatory Response :

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound influences ROS levels, which play a crucial role in cellular signaling and apoptosis.

- Gene Expression Regulation : this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares Bis-MPA-diallyl ether with structurally related ethers based on functional groups, reactivity, and applications:

Physical and Chemical Properties

- Epoxy ethers (e.g., bisphenol A diglycidyl ether) show superior thermal resistance but require curing agents .

- Solubility : this compound’s hydroxyl groups enhance polarity, improving solubility in polar solvents compared to purely aliphatic ethers like dipropyl ether .

- Reactivity : The allyl groups in this compound enable rapid polymerization under UV or thermal initiation, unlike butyl phenyl ether, which undergoes slower electrophilic reactions .

Q & A

Q. What ethical considerations apply to publishing this compound research with proprietary implications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.